molecular formula C8H8FIO B6234363 2-(4-fluoro-2-iodophenyl)ethan-1-ol CAS No. 1243075-80-0

2-(4-fluoro-2-iodophenyl)ethan-1-ol

Cat. No. B6234363
CAS RN: 1243075-80-0
M. Wt: 266.1
InChI Key:
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Description

2-(4-fluoro-2-iodophenyl)ethan-1-ol, commonly referred to as FIOP, is a novel compound that has recently been studied for various scientific research applications. FIOP is a small molecule with a molecular weight of 305.01 g/mol, and is composed of a phenyl group, a fluorine atom, an iodine atom, and an ethyl group. FIOP has been studied for its potential use in a variety of scientific research applications, including drug design, drug delivery, and enzymology.

Mechanism of Action

The mechanism of action of FIOP is not fully understood. However, it is believed that FIOP interacts with certain enzymes and receptors in a manner that is beneficial for scientific research applications. Specifically, FIOP has been found to interact with certain enzymes and receptors in a manner that could be beneficial for drug design, drug delivery, and enzymology.
Biochemical and Physiological Effects
FIOP has been studied for its potential biochemical and physiological effects. Specifically, FIOP has been found to interact with certain enzymes and receptors in a manner that could be beneficial for drug design, drug delivery, and enzymology. Additionally, FIOP has been found to be non-toxic and non-irritating, which makes it well suited for use in scientific research applications.

Advantages and Limitations for Lab Experiments

The advantages of using FIOP for lab experiments include its non-toxic and non-irritating nature, its low cost, and its ability to interact with certain enzymes and receptors in a manner that could be beneficial for drug design, drug delivery, and enzymology. Additionally, FIOP is relatively easy to synthesize and is widely available. The main limitation of using FIOP for lab experiments is that the mechanism of action of FIOP is not fully understood.

Future Directions

There are a number of potential future directions for research on FIOP. For example, further research could be conducted to better understand the mechanism of action of FIOP and to identify additional applications for FIOP in scientific research. Additionally, further research could be conducted to determine the biochemical and physiological effects of FIOP, and to identify additional advantages and limitations for using FIOP in lab experiments. Lastly, further research could be conducted to explore the potential of FIOP as a drug delivery system.

Synthesis Methods

FIOP can be synthesized via a two-step method. The first step involves the reaction of 4-fluoro-2-iodoaniline with ethyl chloroformate in the presence of a base, such as triethylamine. This reaction produces FIOP in a yield of approximately 85%. The second step involves the reaction of FIOP with a reducing agent, such as sodium borohydride or lithium aluminum hydride, to reduce the nitro group in FIOP to a primary amine. This reaction yields FIOP in a yield of approximately 95%.

Scientific Research Applications

FIOP has been studied for its potential use in a variety of scientific research applications. For example, FIOP has been studied for its potential use in drug delivery systems due to its ability to bind to proteins and other molecules. Additionally, FIOP has been studied for its potential use in drug design, as it has been found to interact with certain enzymes and receptors in a manner that could be beneficial for drug design. Lastly, FIOP has been studied for its potential use in enzymology, as it has been found to interact with certain enzymes in a manner that could be beneficial for enzyme research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluoro-2-iodophenyl)ethan-1-ol involves the conversion of 4-fluoro-2-iodobenzene to the corresponding alcohol via reduction with a suitable reducing agent.", "Starting Materials": [ "4-fluoro-2-iodobenzene", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)", "Solvent (e.g. ethanol, tetrahydrofuran)" ], "Reaction": [ "Dissolve 4-fluoro-2-iodobenzene in a suitable solvent.", "Add the reducing agent slowly to the reaction mixture while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool to room temperature.", "Quench the reaction mixture with water.", "Extract the product with a suitable organic solvent.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the desired product." ] }

CAS RN

1243075-80-0

Product Name

2-(4-fluoro-2-iodophenyl)ethan-1-ol

Molecular Formula

C8H8FIO

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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